Reactivity Ranking of 2-Amino-3-iodopyridine Among Halogenated Analogs in Nucleophilic Substitution
The iodine substituent in 2-amino-3-iodopyridine confers substantially higher reactivity compared to its bromo, chloro, and fluoro analogs. According to vendor comparative data, 2-amino-3-iodopyridine exhibits 'High' reactivity for nucleophilic substitution, while the corresponding 3-bromo, 3-chloro, and 3-fluoro derivatives show 'Moderate', 'Low', and 'Very Low' reactivity, respectively . This trend reflects the lower C–I bond dissociation energy (approximately 57 kcal/mol) relative to C–Br (66 kcal/mol) and C–Cl (81 kcal/mol), a class-level property that enables milder reaction conditions and broader substrate scope in palladium-catalyzed couplings [1].
| Evidence Dimension | Reactivity in nucleophilic substitution |
|---|---|
| Target Compound Data | High |
| Comparator Or Baseline | 2-Amino-3-bromopyridine: Moderate; 2-Amino-3-chloropyridine: Low; 2-Amino-3-fluoropyridine: Very Low |
| Quantified Difference | Qualitative ranking: I > Br > Cl > F |
| Conditions | General nucleophilic substitution context; vendor-reported comparative assessment |
Why This Matters
Procurement of the 3-iodo derivative rather than the 3-bromo or 3-chloro analog enables more efficient cross-coupling reactions under milder conditions, reducing catalyst loading and reaction time requirements.
- [1] Blanksby, S. J.; Ellison, G. B. Bond Dissociation Energies of Organic Molecules. Acc. Chem. Res., 2003, 36(4), 255-263. View Source
